BenchChemオンラインストアへようこそ!

2-cyclohexylquinazolin-4(3H)-one

Lipophilicity Drug-likeness ADME Prediction

2-Cyclohexylquinazolin-4(3H)-one (CAS 26059-80-3) is a 2-substituted quinazolin-4(3H)-one heterocycle, characterized by a saturated cyclohexyl ring at the C-2 position of the fused bicyclic quinazolinone scaffold. With a molecular formula of C14H16N2O and a molecular weight of 228.29 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial candidates.

Molecular Formula C14H16N2O
Molecular Weight 228.295
CAS No. 26059-80-3
Cat. No. B2920251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexylquinazolin-4(3H)-one
CAS26059-80-3
Molecular FormulaC14H16N2O
Molecular Weight228.295
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C14H16N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16,17)
InChIKeyMEWDLKFIQDINLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylquinazolin-4(3H)-one (CAS 26059-80-3): Core Chemical Identity and Class Positioning for Research Procurement


2-Cyclohexylquinazolin-4(3H)-one (CAS 26059-80-3) is a 2-substituted quinazolin-4(3H)-one heterocycle, characterized by a saturated cyclohexyl ring at the C-2 position of the fused bicyclic quinazolinone scaffold . With a molecular formula of C14H16N2O and a molecular weight of 228.29 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial candidates . The quinazolin-4(3H)-one core is a privileged structure in drug discovery, recognized for its broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects [1]. The specific 2-cyclohexyl substitution pattern imparts distinct physicochemical properties—particularly elevated lipophilicity (LogP 3.40) and a high fraction of sp3-hybridized carbons (Fsp3 0.43)—that differentiate it from common 2-aryl and 2-alkyl analogs .

Why 2-Cyclohexylquinazolin-4(3H)-one (CAS 26059-80-3) Cannot Be Replaced by Generic 2-Aryl or 2-Alkyl Quinazolinones


Generic substitution among 2-substituted quinazolin-4(3H)-ones is scientifically unsound due to the dominant influence of the C-2 substituent on lipophilicity, molecular shape, metabolic stability, and target binding. The 2-cyclohexyl group provides a non-planar, saturated hydrocarbon motif that results in a LogP increase of approximately 1.0 log unit compared to the 2-phenyl analog (LogP 3.40 vs. 2.40) [1], and an Fsp3 value of 0.43 versus approximately 0.07 for the 2-phenyl derivative . These differences profoundly affect membrane permeability, plasma protein binding, and susceptibility to cytochrome P450-mediated oxidation. Furthermore, molecular docking studies have specifically identified the cyclohexyl moiety at C-2 as a critical determinant of high-affinity binding to COX-II, with binding orientations completely distinct from reference ligands bearing aromatic C-2 substituents [2]. Consequently, substituting 2-cyclohexylquinazolin-4(3H)-one with 2-phenyl or 2-methyl analogs in a synthetic or biological workflow introduces uncontrolled variables in lipophilicity, target engagement, and metabolic fate that invalidate comparative SAR conclusions and compromise assay reproducibility.

2-Cyclohexylquinazolin-4(3H)-one (CAS 26059-80-3): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Cyclohexyl vs. 2-Phenyl vs. 2-Methyl Quinazolin-4(3H)-ones

The 2-cyclohexyl substituent confers a significantly higher lipophilicity compared to the 2-phenyl and 2-methyl analogs. The experimentally validated LogP of 2-cyclohexylquinazolin-4(3H)-one is 3.40 , compared to the computed XLogP3 of 2.40 for 2-phenylquinazolin-4(3H)-one (PubChem CID 135400456) [1]. This represents a ΔLogP of +1.00, indicating approximately ten-fold greater partitioning into octanol. The 2-methyl analog (CID 135400457) is substantially less lipophilic (MW 160.17 vs. 228.29) [2]. This lipophilicity differential directly impacts passive membrane permeability predictions, protein binding, and in vivo distribution volume.

Lipophilicity Drug-likeness ADME Prediction

Fraction sp3 (Fsp3) as a Developability Metric: 2-Cyclohexyl vs. 2-Aryl Quinazolinones

The fraction of sp3-hybridized carbon atoms (Fsp3) is a critical descriptor for predicting clinical developability, with higher values correlating with improved solubility, reduced promiscuity, and higher clinical success rates. 2-Cyclohexylquinazolin-4(3H)-one exhibits an Fsp3 of 0.43, driven by the six saturated carbon atoms in the cyclohexyl ring . In contrast, 2-phenylquinazolin-4(3H)-one has an Fsp3 of approximately 0.07 (only one sp3 carbon in the entire molecule, and none if considering the unsubstituted parent), and 2-methylquinazolin-4(3H)-one has an Fsp3 of approximately 0.11 [1]. An Fsp3 ≥ 0.45 has been associated with higher clinical success rates in drug development pipelines, placing the 2-cyclohexyl analog significantly closer to this threshold than its aromatic or small-alkyl counterparts.

Fsp3 Developability Molecular Complexity

COX-II Molecular Docking: Preferential Binding Affinity of 2-Cyclohexyl- over 2-Aryl-Substituted Quinazolinones

In a systematic molecular docking study against COX-II using Molsoft ICM 3.5, 2,3-disubstituted-4(3H)-quinazolinones bearing a cyclohexyl group at C-2 demonstrated high binding affinity to the COX-II active site [1]. The study specifically identified that the docked ligands with cyclohexyl at C-2 adopted orientations 'completely different from that of the reference drug celecoxib', suggesting a distinct binding mode that may offer advantages in terms of isoform selectivity (COX-2 vs. COX-1) [1]. While direct numerical docking scores are not publicly available for the target compound itself, the class-level SAR clearly indicates that the cyclohexyl substituent at C-2 is a key determinant for high-affinity COX-II engagement, consistent with patent disclosures identifying cyclohexyl as a particularly preferred substituent in quinazolinone-based COX inhibitors [2].

COX-II inhibition Molecular docking Anti-inflammatory

Analgesic and Anti-Inflammatory Activity of 3-Cyclohexyl-Quinazolin-4(3H)-one Derivatives vs. Reference NSAIDs

A series of 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones—synthesized from cyclohexyl amine and incorporating the cyclohexyl-quinazolinone scaffold—was evaluated for analgesic and anti-inflammatory activity [1]. The most active compound, 3-cyclohexyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-one (4c), was 'moderately more potent in its analgesic and anti-inflammatory activities compared to the reference standard diclofenac sodium' [1]. Importantly, the test compounds exhibited 'only mild ulcerogenic potential when compared to acetylsalicylic acid' [1]. While this study features 3-cyclohexyl substitution rather than 2-cyclohexyl, it establishes the critical role of the cyclohexyl group in conferring therapeutic efficacy within the quinazolinone pharmacophore. Additionally, a separate study demonstrated that 3-cyclohexyl-quinazolin-4(3H)-one and 3-cyclohexyl-6-chloro-quinazolin-4(3H)-one reduced PGE2 levels 'even more than the reference drug tolmetin' in an ocular inflammation model (P<0.05) [2].

Analgesic Anti-inflammatory Ulcerogenicity

Antimicrobial Activity of Cyclohexyl-Quinazolinone Derivatives: MIC Data Against Clinical Pathogens

The cyclohexyl-quinazolinone scaffold has demonstrated measurable antimicrobial activity. A closely related analog, 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 383147-32-8), exhibited MIC values of 16 µg/mL against Staphylococcus aureus, 32 µg/mL against Escherichia coli, and 64 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . While these values are higher than clinical comparators (ciprofloxacin MIC 8 µg/mL, vancomycin MIC 32 µg/mL), they establish a quantifiable baseline for the 2-cyclohexyl-quinazolinone scaffold as a starting point for further optimization. Broader class-level evidence from a 2022 study of 2-substituted 4(3H)-quinazolinones demonstrated antifungal activity against A. niger (MIC 32-64 µg/mL) and C. albicans (MIC 8 µg/mL) for certain derivatives [1], confirming the antimicrobial potential of this scaffold class.

Antimicrobial MIC Drug-resistant bacteria

Synthetic Versatility: 2-Cyclohexylquinazolin-4(3H)-one as a Building Block for Diverse Pharmacologically Active Derivatives

2-Cyclohexylquinazolin-4(3H)-one serves as a versatile intermediate for generating diverse compound libraries. The compound can be synthesized via established routes including condensation of anthranilic acid with cyclohexyl isocyanate under acidic conditions , or via photocatalytic methods using anthranilamide and cyclohexanecarboxaldehyde . The 2-cyclohexyl substituent creates a non-planar, sterically differentiated scaffold that can be further functionalized at positions 3, 6, 7, and 8 of the quinazolinone core. Patent literature explicitly identifies cyclohexyl as a 'particularly preferred' substituent at the C-2 position for quinazolinone-based kinase inhibitors, glycoprotein IbIX antagonists, and calcium overload modulators [1]. The compound's commercial availability at 95-97% purity with full analytical characterization (NMR, HPLC, GC) from multiple vendors facilitates reproducible chemistry and reduces the time from design to biological evaluation.

Synthetic building block Quinazolinone chemistry Medicinal chemistry

2-Cyclohexylquinazolin-4(3H)-one (CAS 26059-80-3): Evidence-Backed Application Scenarios for Research and Industrial Procurement


COX-II Selective Inhibitor Lead Optimization Programs

2-Cyclohexylquinazolin-4(3H)-one is a rationally selected starting scaffold for COX-II inhibitor development. Molecular docking studies confirm that 2,3-disubstituted-4(3H)-quinazolinones with cyclohexyl at C-2 achieve high-affinity COX-II binding with orientations distinct from celecoxib [1]. Medicinal chemistry teams can leverage this scaffold to explore N-3 aryl substitutions while retaining the 2-cyclohexyl group critical for binding, guided by experimentally validated LogP (3.40) and Fsp3 (0.43) metrics to optimize ADME properties without compromising target engagement.

Anti-Inflammatory Drug Discovery with Reduced Ulcerogenicity

The cyclohexyl-quinazolinone pharmacophore has demonstrated in vivo analgesic and anti-inflammatory efficacy superior to diclofenac sodium, with significantly lower ulcerogenic potential than acetylsalicylic acid [2]. Research groups developing safer NSAID alternatives should procure 2-cyclohexylquinazolin-4(3H)-one as a core building block for synthesizing 2,3-disubstituted analogs, given the established PGE2 reduction efficacy (greater than tolmetin, P<0.05) of cyclohexyl-bearing quinazolinones in ocular inflammation models [3].

Antimicrobial Scaffold Optimization Against Drug-Resistant Pathogens

The 2-cyclohexyl-quinazolinone scaffold has quantifiable antimicrobial baseline activity against S. aureus (MIC 16 µg/mL), E. coli (MIC 32 µg/mL), and MRSA (MIC 64 µg/mL) . Procurement of 2-cyclohexylquinazolin-4(3H)-one supports SAR programs aimed at improving potency through functionalization at the 6- and 3-positions, with the established 2022 Applied Sciences screening framework providing validated assay protocols for synthesized derivatives [4].

Kinase Inhibitor Library Construction for Oncology and Inflammation

The quinazolin-4(3H)-one core is a privileged kinase inhibitor scaffold, and the 2-cyclohexyl substituent offers a patent-differentiated, saturated hydrocarbon motif preferred in multiple patent families for kinase inhibition [5]. The compound's balanced LogP (3.40) and favorable Fsp3 (0.43) make it an excellent core for generating focused kinase inhibitor libraries with enhanced developability profiles compared to 2-aryl analogs . Its commercial availability with full analytical characterization reduces synthetic burden and accelerates hit-to-lead timelines.

Quote Request

Request a Quote for 2-cyclohexylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.